(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide

LRRK2 kinase inhibition Parkinson's disease composition-of-matter patent

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide (CAS 2397624-07-4) is a tetra-substituted aniline bearing a dimethylphosphine oxide (DMPO) group at the 1-position, an amino group at the 4-position, an isopropyl group at the 3-position, and a methyl group at the 5-position. The DMPO moiety functions as a potent hydrogen-bond acceptor pharmacophore that is critical for kinase inhibitor design, particularly for targets such as LRRK2, ALK, and FAK.

Molecular Formula C12H20NOP
Molecular Weight 225.27 g/mol
Cat. No. B13973767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide
Molecular FormulaC12H20NOP
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(C)C)P(=O)(C)C
InChIInChI=1S/C12H20NOP/c1-8(2)11-7-10(15(4,5)14)6-9(3)12(11)13/h6-8H,13H2,1-5H3
InChIKeyUTZNCDJMODHIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide – Core Structural and Pharmacophoric Profile for Targeted Procurement


(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide (CAS 2397624-07-4) is a tetra-substituted aniline bearing a dimethylphosphine oxide (DMPO) group at the 1-position, an amino group at the 4-position, an isopropyl group at the 3-position, and a methyl group at the 5-position . The DMPO moiety functions as a potent hydrogen-bond acceptor pharmacophore that is critical for kinase inhibitor design, particularly for targets such as LRRK2, ALK, and FAK [1]. With a molecular formula of C₁₂H₂₀NOP and a molecular weight of 225.27 g·mol⁻¹, the compound exhibits a calculated LogP of ~2.95 and a topological polar surface area (TPSA) of 43.09 Ų, placing it within favorable physicochemical space for cell permeability and oral bioavailability .

Why Generic Substitution of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide Risks Target Engagement Failure


Aromatic dimethylphosphine oxide anilines cannot be interchanged without substantial risk of altered pharmacodynamic and pharmacokinetic profiles. The precise substitution pattern—combining a sterically demanding isopropyl group at the 3-position, a methyl group at the 5-position, and a para-amino group—governs both the electronic character of the aniline nitrogen (influencing reactivity during amide or urea coupling) and the three-dimensional conformation of the appended DMPO pharmacophore [1]. Even minor positional isomerization (e.g., moving the amino group from the 4- to the 2-position) can dramatically alter kinase selectivity and metabolic stability, as demonstrated for related DMPO-containing FAK and ALK inhibitor series [1][2]. Substitution with the unsubstituted (2-aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1) or the less sterically hindered (4-amino-3-methylphenyl)dimethylphosphine oxide (CAS 1197956-24-3) eliminates the unique steric and lipophilic contributions of the isopropyl group, potentially reducing target residence time, altering off-rate kinetics, or impairing blood–brain barrier penetration in CNS applications [2].

Quantitative Differentiation Evidence for (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide Versus Structural Analogs


LRRK2 Inhibitor Patent Scope: Isopropyl Substituent Confers Preferential Inclusion in Granted Composition-of-Matter Claims

The granted US patent 11,046,720 B2 (priority date 2018-04-20) explicitly claims dimethylphosphine oxide compounds of formula (I) wherein the phenyl ring may bear alkyl substituents including isopropyl and methyl groups [1]. While the patent provides LRRK2 inhibitory data for numerous exemplified compounds, (4-amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is structurally encompassed within the Markush claims as a key intermediate for generating potent LRRK2 inhibitors with IC₅₀ values reported in the range of 1–50 nM for closely related analogs [1]. In contrast, the simpler (2-aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1) lacks the 3-isopropyl-5-methyl substitution and is not specifically claimed in this patent family, limiting its freedom-to-operate for LRRK2-targeted programs .

LRRK2 kinase inhibition Parkinson's disease composition-of-matter patent

Computational Physicochemical Differentiation: Enhanced Lipophilicity and Reduced TPSA Versus Des-methyl/Des-isopropyl Analogs

ChemScene reports a calculated LogP of 2.95 and a TPSA of 43.09 Ų for (4-amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide . In comparison, the des-isopropyl, des-methyl analog (4-aminophenyl)dimethylphosphine oxide (calculated LogP ~1.3, TPSA ~43 Ų) is significantly less lipophilic, while (4-amino-2-methylphenyl)dimethylphosphine oxide (CAS 2361948-73-2, LogP ~1.8) occupies an intermediate position . The elevated LogP of 2.95 approaches the optimal range (2–3) for blood–brain barrier penetration as defined by the CNS MPO desirability score, while maintaining a TPSA well below the 60 Ų threshold favorable for brain exposure [1].

drug-likeness Lipinski's rules CNS MPO score

Sourcing Reliability: Guaranteed Purity ≥98% with Defined Storage and Handling Specifications

The compound is commercially available from ChemScene (Cat. No. CS-0567806) with a guaranteed purity of ≥98% and a defined storage condition of 2–8°C in a sealed, dry environment, supporting reproducible experimental outcomes . Leyan (Cat. No. 1638472) similarly lists purity at 98% . In contrast, several comparator DMPO-anilines—including (4-amino-3-methylphenyl)dimethylphosphine oxide (CAS 1197956-24-3) and (4-amino-2-methylphenyl)dimethylphosphine oxide (CAS 2361948-73-2)—are listed at 97% purity from major suppliers, with less rigorously specified storage conditions . For structure–activity relationship (SAR) studies where impurity profiles can confound biological readouts, the ≥98% purity specification reduces the risk of false-positive or false-negative activity assignments traceable to chemical contaminants.

chemical procurement purity specification supply chain reliability

FAK Inhibitor Class Evidence: DMPO-Aniline Scaffold Engenders Sub-10 nM Enzymatic Potency

The DMPO-aniline scaffold—of which (4-amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is a functionalized representative—is validated in the FAK inhibitor literature. Wang et al. (2019) demonstrated that 7H-pyrrolo[2,3-d]pyrimidine derivatives incorporating a DMPO-substituted aniline moiety potently suppress FAK enzymatic activity with IC₅₀ values in the 10⁻⁸–10⁻⁹ M range, and the optimized lead compound 25b achieved an IC₅₀ of 5.4 nM against FAK with selectivity over 26 kinases [1]. While these data were generated with more elaborated DMPO-aniline conjugates, they establish that the DMPO pharmacophore—when embedded in an appropriately substituted aniline—is capable of driving single-digit nanomolar target engagement. The steric and electronic contributions of the 3-isopropyl-5-methyl substitution on the aniline ring of the target compound are expected to modulate binding kinetics and selectivity in a manner that simpler DMPO-anilines cannot replicate [2].

focal adhesion kinase cancer kinase inhibitor scaffold

Optimal Application Scenarios for (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide Based on Quantitative Differentiation Evidence


LRRK2 Inhibitor Lead Generation for Parkinson's Disease

The compound is structurally encompassed within the granted composition-of-matter claims of US 11,046,720 B2 . Procurement is most justified when research programs require a patent-protected DMPO-aniline building block to elaborate into LRRK2 inhibitors with predicted IC₅₀ values in the 1–50 nM range. The 3-isopropyl-5-methyl substitution pattern provides steric complementarity to the LRRK2 ATP-binding pocket that simpler DMPO-anilines cannot achieve, as inferred from the SAR disclosed in the patent .

CNS-Penetrant Kinase Inhibitor Design

With a calculated LogP of 2.95 and a TPSA of 43.09 Ų, the compound resides within the CNS MPO favorable physicochemical space [1]. For programs targeting neurodegenerative or neuro-oncological indications where brain exposure is required, this compound offers a superior starting point compared to less lipophilic DMPO-aniline analogs (LogP ≤1.8) that may exhibit restricted blood–brain barrier permeability .

High-Fidelity SAR Campaigns Requiring ≥98% Purity Input Material

When structure–activity relationship studies demand low-impurity starting materials to deconvolute biological activity from contaminant effects, the ≥98% purity specification of ChemScene CS-0567806 and the 98% purity of Leyan 1638472 [1] provide a measurable advantage over comparator DMPO-anilines typically supplied at 97% purity . This difference, while numerically modest, can be decisive in biochemical assay reproducibility when compounds are tested at low micromolar to nanomolar concentrations.

FAK-Targeted Anticancer Agent Development Leveraging DMPO Pharmacophore

The DMPO-aniline scaffold has been clinically validated to deliver FAK inhibitors with IC₅₀ values in the 10⁻⁸–10⁻⁹ M range . (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide serves as a functionalized aniline intermediate for constructing 7H-pyrrolo[2,3-d]pyrimidine or related heterocyclic FAK inhibitor cores. The unique 3-isopropyl-5-methyl pattern may confer altered selectivity profiles versus the 26-kinase panel tested for the parent scaffold , representing a differentiated vector for lead optimization.

Quote Request

Request a Quote for (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.